Methyl 6-(4-ethylphenoxy)-2-oxohexanoate
Description
Methyl 6-(4-ethylphenoxy)-2-oxohexanoate is an α-ketoester derivative characterized by a 4-ethylphenoxy substituent at the 6-position of the hexanoate backbone. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of cytosolic phospholipase A2 (GIVA cPLA2), a key enzyme in inflammatory pathways . Its synthesis typically involves esterification and substitution reactions, yielding a colorless oil with a molecular formula of C₁₅H₁₈O₅ (calculated molecular weight: 278.30 g/mol). Key spectral data include ¹H NMR signals at δ 4.28 (t, J = 6.4 Hz, CH₂OCOCO), 3.22 (t, J = 6.9 Hz, CH₂COCO), and 2.99 ppm (t, J = 7.2 Hz, PhCH₂), confirming the ester and α-keto functionalities .
Properties
IUPAC Name |
methyl 6-(4-ethylphenoxy)-2-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-12-7-9-13(10-8-12)19-11-5-4-6-14(16)15(17)18-2/h7-10H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEZQFUEGMZXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCCCCC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of specific reagents under controlled conditions.
Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Methyl 6-(4-ethylphenoxy)-2-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methyl 6-(4-ethylphenoxy)-2-oxohexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specific materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-(4-ethylphenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Phenoxy Substituents
Key Observations :
- Substituent Effects: The 4-ethylphenoxy group in the target compound balances lipophilicity and steric bulk compared to the longer 4-butoxyphenyl chain (which may hinder solubility) or the electron-deficient trifluoromethoxy group (which could destabilize the ester bond) .
- Biological Activity: Methyl 6-(4-Butoxyphenyl)-2-oxohexanoate (compound 28) exhibits comparable cPLA2 inhibitory potency to the target compound, suggesting alkyl chain length minimally impacts activity within this series .
α-Ketoester Derivatives with Varied Ester Groups
| Compound Name | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Solubility (LogP) |
|---|---|---|---|---|
| Methyl 2-oxohexanoate | Methyl | C₇H₁₂O₃ | 144.17 | 0.58 |
| Ethyl 2-oxohexanoate | Ethyl | C₈H₁₄O₃ | 158.20 | 0.90 |
| Methyl 6-(dipropylamino)-6-oxohexanoate | Dipropylamino | C₁₃H₂₅NO₃ | 243.34 | N/A |
Key Observations :
- However, ethyl esters (e.g., Ethyl 2-oxohexanoate) exhibit higher solubility, as reflected in their lower LogP values .
- Functional Group Diversity: Replacement of the phenoxy group with a dipropylamino moiety (as in Methyl 6-(dipropylamino)-6-oxohexanoate) introduces basicity, altering pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
